N-(2-oxo-3H-benzimidazol-1-yl)acetamide

Description

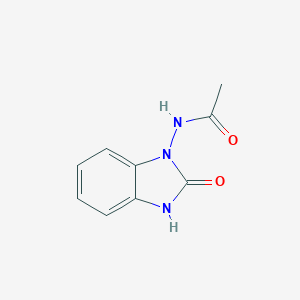

Structure

3D Structure

Properties

IUPAC Name |

N-(2-oxo-3H-benzimidazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-6(13)11-12-8-5-3-2-4-7(8)10-9(12)14/h2-5H,1H3,(H,10,14)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFKJCKBEUGOTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NN1C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Oxo 3h Benzimidazol 1 Yl Acetamide and Its Analogues

General Synthetic Approaches to Benzimidazole-1-Acetamides

The synthesis of the benzimidazole (B57391) scaffold is a foundational step in producing benzimidazole-1-acetamides. A common and historical method involves the condensation of o-phenylenediamine (B120857) with carboxylic acids or their derivatives. For instance, heating o-phenylenediamine with formic acid is a well-established route to produce the parent benzimidazole. orgsyn.org This fundamental reaction can be adapted by using different carboxylic acids to introduce various substituents at the 2-position of the benzimidazole ring. orgsyn.org

More contemporary approaches focus on improving efficiency and sustainability. One such method involves the reaction of o-phenylenediamines with aldehydes, often facilitated by a catalyst. rsc.org Various catalysts, including nano-Fe2O3, nano-ZnS, and Al2O3/CuI/PANI nanocomposites, have been successfully employed to promote this condensation under milder conditions, sometimes even in aqueous media or solvent-free environments. rsc.org The use of orthoesters in the presence of Lewis acid catalysts like ZrOCl2·8H2O also provides a facile route to 2-substituted benzimidazoles at room temperature. mdpi.com

Another general strategy involves the cyclization of N-arylamidoximes. This method offers an alternative pathway to the benzimidazole core, demonstrating the versatility of starting materials that can be employed. nih.gov The choice of synthetic route often depends on the desired substitution pattern on the benzimidazole ring and the availability of starting materials.

Specific Synthetic Pathways for N-(2-oxo-3H-benzimidazol-1-yl)acetamide

The synthesis of the target molecule, this compound, requires specific multi-step procedures that build upon the foundational benzimidazole structure.

Multi-step Organic Synthesis Protocols

The construction of this compound and its analogues typically follows a sequential, multi-step approach. A general scheme often begins with the synthesis of a substituted benzimidazole core. For example, a 2-mercaptobenzimidazole (B194830) can be reacted with chloroacetyl chloride and then with various substituted anilines to build the final molecule in a stepwise fashion. nih.gov

Another illustrative multi-step synthesis involves the initial preparation of a pivotal intermediate, such as 3,5-dimethyl-4-oxo-2-thioxo-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid. This intermediate can then be condensed with ortho-phenylenediamine to form a hybrid molecule, which is subsequently alkylated to yield the final S-alkyl derivatives. mdpi.com

The synthesis of related benzimidazole-based acetamide (B32628) derivatives has also been achieved by first preparing 2-chloro-N-(substituted)acetamide, which is then reacted with a benzimidazole derivative. This highlights a common strategy of preparing key building blocks that are then coupled in a final step. researchgate.net

One-Pot Reaction Strategies

To improve efficiency and reduce waste, one-pot reaction strategies have been developed for the synthesis of benzimidazole derivatives. These methods combine multiple reaction steps into a single process without the need for isolating intermediates. For instance, a one-pot, two-step protocol has been successfully used to prepare 2-aryl-benzimidazole-N-oxides using microwave heating. nih.govmdpi.com This approach significantly reduces reaction times and simplifies the work-up procedure. nih.govmdpi.com

Another example is a one-pot, three-step process developed for the rapid synthesis of arylated benzimidazoribosyl nucleosides, where key intermediates are generated and consumed in the same reaction vessel. rsc.org While not specific to this compound, these one-pot methodologies demonstrate the potential for more streamlined and sustainable synthetic routes for complex benzimidazole derivatives. rsc.org The development of such strategies for the target molecule could offer significant advantages over traditional multi-step methods.

Advanced and Green Chemistry Synthesis Techniques

In recent years, the principles of green chemistry have increasingly influenced the synthesis of benzimidazole derivatives, leading to the development of more environmentally friendly and efficient methods.

Microwave-Assisted Synthesis in Benzimidazole Chemistry

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages such as reduced reaction times, increased yields, and higher product purity. mdpi.comjocpr.com This technology has been widely applied to the synthesis of benzimidazoles. For example, the condensation of o-phenylenediamines with aldehydes or orthoesters can be efficiently carried out under microwave irradiation, often in the absence of a solvent or using green solvents like water or ionic liquids. mdpi.commdpi.com

The use of microwave heating can dramatically accelerate reactions that would otherwise require prolonged heating under conventional conditions. jocpr.com For instance, a simple and rapid microwave-assisted method for synthesizing 1,2-disubstituted benzimidazoles has been reported, achieving high yields in just a few minutes. mdpi.com This efficient energy input allows for rapid heating of the reaction mixture, leading to faster reaction rates. jocpr.com

Sustainable Synthetic Methodologies

Beyond microwave assistance, other green chemistry approaches are being explored for benzimidazole synthesis. These include the use of sustainable solvents, recyclable catalysts, and solvent-free reaction conditions. jksus.orgeprajournals.com Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have been used as both the reaction medium and reagent in the synthesis of benzimidazole derivatives, offering advantages in terms of yield and work-up procedures. nih.gov

Solid-Phase Synthesis Applications

The application of solid-phase synthesis has been a significant advancement in the generation of libraries of benzimidazolone derivatives for high-throughput screening. This methodology offers an efficient route to a wide array of analogues by anchoring a starting material to a solid support, performing sequential chemical modifications, and finally cleaving the desired product from the support.

A common strategy involves the use of a polymer-bound o-phenylenediamine which can be monoalkylated on the resin. nih.gov Subsequent cyclization with reagents like aldehydes can then be performed on the solid support to construct the benzimidazole core. acs.org This approach allows for the introduction of diversity at various positions of the benzimidazole ring system. nih.govacs.org

Another powerful technique is the use of traceless linkers. In this method, a precursor is attached to a solid support via a linker that is cleaved during the final reaction step without leaving any residual atoms in the product molecule. nih.govnih.gov For the synthesis of substituted benzimidazolones, a resin-bound precursor can undergo cyclization, which concurrently releases the final product from the solid support, ensuring a clean product profile. nih.govnih.gov This traceless approach is highly valued for its efficiency and the purity of the compounds it yields. nih.gov

Solid-phase synthesis is not limited to simple analogues. It has been employed to create more complex structures, including various substituted benzimidazoles, by using different building blocks and reaction conditions. proquest.com The versatility of this technique makes it an indispensable tool in medicinal chemistry for the rapid exploration of structure-activity relationships.

Derivatization and Structural Modification Strategies of the this compound Scaffold

The this compound scaffold is a privileged structure in drug discovery, and its derivatization has been extensively explored to develop new therapeutic agents. nih.gov These modifications are strategically designed to modulate the compound's physicochemical properties, such as hydrogen bond donor-acceptor capabilities and hydrophobic interactions, which in turn influences its binding affinity to biological targets. nih.gov

Structural modifications are typically focused on several key positions of the molecule:

The Benzene (B151609) Ring: Introduction of various substituents on the benzene portion of the benzimidazolone core is a common strategy to modulate biological activity.

The N-1 and N-3 Positions: The nitrogen atoms of the imidazole (B134444) ring are frequent sites for derivatization. Alkylation, arylation, or acylation at these positions can significantly impact the pharmacological profile of the resulting compounds.

The Acetamide Moiety: The acetamide side chain at the N-1 position offers another handle for modification. The terminal amide can be substituted, or the entire acetamide group can be replaced with other functional groups to alter the compound's properties. For instance, reacting N-(1H-benzimidazol-2-yl)-2-chloroacetamide with various mercapto-heterocyclic rings has yielded derivatives with notable antimicrobial activity. benthamscience.com

Researchers have synthesized a variety of analogues by implementing these strategies. For example, the reaction of 2-aminomethyl-benzimidazole with ethoxycarbonyl isocyanate, followed by treatment with sodium carbonate, yields N-(1H-benzimidazol-2-yl)urea, demonstrating a modification of the side chain. nih.gov Furthermore, the synthesis of 2-substituted benzimidazoles through the condensation of o-phenylenediamines with different aldehydes highlights a method for introducing diversity at the 2-position of the benzimidazole core. researchgate.netnanobioletters.com

The following table provides a summary of the common derivatization strategies for the benzimidazole scaffold, which are applicable to this compound.

| Position of Modification | Type of Modification | Examples of Reagents/Substituents |

| Benzene Ring | Substitution | Electron-donating or electron-withdrawing groups |

| N-1 and N-3 Positions | Alkylation, Acylation | Alkyl halides, Acid chlorides |

| 2-Position | Substitution | Various aldehydes, Carboxylic acids and derivatives |

| N-1 Acetamide Moiety | Amide functionalization, Replacement | Chloroacetamide and subsequent substitution |

These derivatization approaches have been instrumental in the development of benzimidazole-based compounds with a wide range of biological activities, including antimicrobial and anticancer properties. researchgate.netresearcher.lifenuph.edu.ua The systematic structural modification of the this compound scaffold continues to be a promising avenue for the discovery of new and effective therapeutic agents.

Preclinical Investigations of Biological Activities and Pharmacological Potential

Antimicrobial Activity Profiling

Derivatives of the N-(2-oxo-3H-benzimidazol-1-yl)acetamide scaffold have demonstrated a broad spectrum of antimicrobial activities, encompassing antibacterial, antifungal, antiviral, and anthelmintic properties. researchgate.net The versatility of the benzimidazole (B57391) ring allows for substitutions that can enhance potency and selectivity against various microbial pathogens. researchgate.net

The antibacterial potential of this compound derivatives has been investigated against a range of Gram-positive and Gram-negative bacteria.

In one study, a series of benzimidazole-based acetamide (B32628) derivatives were synthesized and evaluated for their in vitro antibacterial activity. Notably, compounds 2b-2g demonstrated significant efficacy against Pseudomonas aeruginosa, with a Minimum Inhibitory Concentration (MIC) value of 125 µg/mL, which was comparable to the standard drug streptomycin. researchgate.net

Another study focused on thieno[2,3-d]pyrimidine (B153573) derivatives incorporating a benzimidazole moiety. The resulting hybrid molecules were screened for their antibacterial properties. The research highlighted that introducing a sulfur atom at position 2 and methyl groups at positions 3 and 5 of the thienopyrimidine core was intended to increase lipophilicity, potentially aiding diffusion across the bacterial membrane. mdpi.com The compound 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide emerged as the most active, showing efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com

A separate investigation synthesized a series of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides. These compounds were tested against Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative). All the synthesized compounds exhibited significant antibacterial activity, with MIC values ranging from 0.007 to 0.061 µM/ml. researchgate.netnih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound Series/Name | Bacterial Strain(s) | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Benzimidazole-based acetamide derivatives (2b-2g) | Pseudomonas aeruginosa | 125 µg/mL | researchgate.net |

| 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide | Gram-positive and Gram-negative bacteria | Most active in the series | mdpi.com |

| 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | 0.007 - 0.061 µM/ml | researchgate.netnih.gov |

The antifungal properties of this compound derivatives have also been a subject of research, with studies demonstrating their potential against various fungal pathogens.

In the same study that identified potent antibacterial agents, certain acetamide derivatives also showed significant antifungal activity. researchgate.net Specifically, compounds 2p, 2s, 2t, and 2u were the most effective against Candida krusei, with a MIC of 125 µg/mL. Furthermore, compounds 2s and 2u displayed the highest inhibitory action against Fusarium solani, also with a MIC of 125 µg/mL. researchgate.net

The series of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides were also tested against the fungal species Candida albicans and Aspergillus niger. The compounds demonstrated notable antifungal activity, with MIC values in the range of 0.007 to 0.061 µM/ml. researchgate.netnih.gov Additionally, the hybrid molecule 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide showed activity against Candida albicans. mdpi.com

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound Series/Name | Fungal Strain(s) | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Benzimidazole-based acetamide derivatives (2p, 2s, 2t, 2u) | Candida krusei | 125 µg/mL | researchgate.net |

| Benzimidazole-based acetamide derivatives (2s, 2u) | Fusarium solani | 125 µg/mL | researchgate.net |

| 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides | Candida albicans, Aspergillus niger | 0.007 - 0.061 µM/ml | researchgate.netnih.gov |

| 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide | Candida albicans | Active | mdpi.com |

The benzimidazole nucleus is a key component in several antiviral agents, and derivatives of this compound have been explored for their potential to inhibit viral replication, particularly against the Human Immunodeficiency Virus (HIV).

Several N(1)-substituted 1,3-dihydro-2H-benzimidazol-2-ones have been synthesized and evaluated as anti-HIV agents. nih.gov Some of these compounds were highly effective at inhibiting HIV-1 replication at nanomolar concentrations and demonstrated low cytotoxicity. nih.gov Structure-activity relationship (SAR) studies have indicated that the nature of the substituents at the N(1) position and on the benzene (B151609) ring of the benzimidazolone moiety significantly impacts the anti-HIV activity. nih.gov These compounds are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

Further research led to the design of novel benzimidazolyl diketo acid derivatives as potential inhibitors of HIV-1 integrase, a critical enzyme in the viral life cycle. nih.gov Most of the synthesized compounds showed good anti-HIV-1 activity, with the most potent compound, 13g , exhibiting an EC₅₀ value of 40 µM and a CC₅₀ value of 550 µM. nih.gov

While direct studies on the anthelmintic activity of "this compound" are not extensively detailed in the provided results, the broader class of benzimidazole derivatives is well-established for its anthelmintic properties. researchgate.net The core benzimidazole structure is found in many commercial anthelmintic drugs. The acetamide linkage at the N-1 position represents a modification of this core structure, and derivatives have been noted for their potential anthelmintic activity. researchgate.net

Anticancer Research Modalities

The benzimidazole scaffold is a privileged structure in cancer research due to its ability to interact with various biological targets involved in oncogenesis. nih.govresearchgate.net Derivatives of this compound have been a focus of such research, with studies exploring their cytotoxic effects against various cancer cell lines. researchgate.net

A series of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides were evaluated for their in vitro cytotoxicity against the human colorectal (HCT116) cell line. researchgate.netnih.gov Many of the derivatives showed potent inhibition of cancer cell growth compared to the standard drug 5-fluorouracil. researchgate.netnih.gov Notably, compounds 5l and 5k were highly cytotoxic, with IC₅₀ values of 0.00005 and 0.00012 µM/ml, respectively, compared to 0.00615 µM/ml for 5-fluorouracil. researchgate.netnih.gov

In another study, 2-(benzo[d]imidazol-2-ylthio)-N-aryl acetamide derivatives were screened for their anticancer properties against sixty different cell lines. researchgate.net Among the tested compounds, 2-(1H-benzo[d]imidazol-2-ylthio)-N-(3-chlorophenyl) acetamide and 2-(1H-benzo[d]imidazol-2-ylthio)-N-benzyl-acetamide demonstrated desirable anticancer potency. researchgate.net

Table 3: Anticancer Activity of Selected this compound Derivatives

| Compound Series/Name | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 5l | HCT116 (Human Colorectal) | 0.00005 µM/ml | researchgate.netnih.gov |

| Compound 5k | HCT116 (Human Colorectal) | 0.00012 µM/ml | researchgate.netnih.gov |

| 2-(1H-benzo[d]imidazol-2-ylthio)-N-(3-chlorophenyl) acetamide | Various (60 cell lines) | Desirable potency | researchgate.net |

| 2-(1H-benzo[d]imidazol-2-ylthio)-N-benzyl-acetamide | Various (60 cell lines) | Desirable potency | researchgate.net |

Research into the anticancer mechanisms of this compound derivatives has pointed towards the inhibition of key enzymes involved in cell cycle progression and proliferation.

Molecular docking studies on the most potent anticancer compounds from the 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamide series (5l, 5k, 5i, and 5p ) revealed their potential to bind to the active site of cyclin-dependent kinase 8 (CDK8). researchgate.netnih.gov CDK8 is a component of the Mediator complex and is implicated in the regulation of transcription, and its dysregulation is linked to various cancers, including colon cancer. researchgate.netnih.gov The putative binding mode and significant interactions with CDK8 suggest a potential mechanism for their cytotoxic effects. researchgate.netnih.gov

In Vitro Cytotoxicity and Antiproliferative Studies

No specific studies detailing the in vitro cytotoxicity or antiproliferative effects of this compound against cancer cell lines were identified. While the broader class of benzimidazole-containing compounds has been a subject of anticancer research, with some derivatives showing activity against cell lines like HCT116, specific data for the requested compound is not available in the reviewed literature. nih.gov

In Vivo Efficacy in Preclinical Tumor Models

There is no available data from in vivo studies in preclinical tumor models to support the efficacy of this compound. Research on related heterocyclic structures, such as certain nitroimidazole or quinazoline (B50416) derivatives, has been conducted in animal models for cancer, but these findings are not applicable to the specific compound of interest. nih.govnih.gov

Anti-inflammatory Pathway Modulation

Preclinical investigations into the modulation of anti-inflammatory pathways by this compound have not been reported. Studies on other benzimidazole acetamide derivatives have shown attenuation of neuroinflammation by modulating markers such as TNF-α, NF-κB, and COX-2. nih.gov For instance, compounds like N-{4-[(1H-benzimidazol-2-yl) methoxy] phenyl} acetamide have been noted in the literature. researchgate.net However, specific research detailing the mechanism of action or efficacy for this compound is absent.

Antidiabetic Research: Enzyme Inhibition (e.g., α-Glucosidase)

No studies were found that evaluated the antidiabetic potential of this compound, specifically its ability to inhibit enzymes such as α-glucosidase. The scientific literature does describe α-glucosidase inhibitory activity for other complex molecules containing a benzimidazole core, such as certain mercaptobenzimidazole-based 1,3-thiazolidin-4-ones, but not for the specified compound. nih.govacs.org

Antimalarial Investigations: Specific Target (e.g., PfATP4) Inhibition

The potential antimalarial activity of this compound, particularly through the inhibition of targets like the Plasmodium falciparum cation-transporting ATPase 4 (PfATP4), has not been explored in published research. The current body of literature on PfATP4 inhibitors focuses on other chemical scaffolds, such as N-acetamide indoles. nih.govnih.gov

Other Pharmacological Explorations (e.g., Antioxidant, Antihypertensive)

There is a lack of specific research on the antioxidant or antihypertensive properties of this compound. While some studies have investigated the in vitro antioxidant potential of other, more substituted benzimidazole derivatives, such as 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazides, by assessing their impact on lipid peroxidation, no such data exists for the target compound. nih.govresearchgate.net No literature was found concerning any antihypertensive activity.

Enzyme Inhibition Studies Beyond Primary Biological Activities

No specific enzyme inhibition studies for this compound have been reported in the context of other pharmacological activities. Research is available on structurally different benzimidazole-acetamide hybrids as inhibitors of enzymes like tRNA (guanine37-N1)-methyltransferase (TrmD), but these findings cannot be extrapolated to the specific compound . nuph.edu.uaresearchgate.netmdpi.com

Cyclin-Dependent Kinase (CDK) Inhibition

Research into the inhibitory effects of this compound on Cyclin-Dependent Kinases (CDKs) is limited. However, the broader class of benzimidazole derivatives has been investigated for CDK inhibition. For instance, a study on novel 2-thiobenzimidazole derivatives identified compounds with effective in vitro antitumor activity, and docking studies suggested a binding pose in the CDK-ATP binding pocket. researchgate.net Specifically, compounds 3c and 3l from this study were evaluated in a CDK2/CyclinA2 Kinase assay. researchgate.net Another study focused on imidazole-4-N-acetamide derivatives as a scaffold for targeting CDKs, aiming to develop selective inhibitors. nih.gov

At present, there is no direct experimental data available in the reviewed literature that specifically demonstrates the CDK inhibitory activity of this compound.

Mitogen-Activated Protein Kinase (MEK1/2) Inhibition

There is currently no available scientific literature that specifically investigates or reports on the inhibition of Mitogen-Activated Protein Kinase (MEK1/2) by this compound.

Receptor Tyrosine Kinase (RTK) Inhibition

There is currently no available scientific literature that specifically investigates or reports on the inhibition of Receptor Tyrosine Kinases (RTKs) by this compound.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

There is currently no available scientific literature that specifically investigates or reports on the inhibition of Poly(ADP-ribose) Polymerase (PARP) by this compound.

Cyclooxygenase (COX) Inhibition

The anti-inflammatory potential of benzimidazole derivatives has been noted, with key inflammatory targets including cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). researchgate.net Various heterocyclic compounds, including those with structures related to benzimidazoles, have been evaluated as COX inhibitors. mdpi.commdpi.com However, specific studies detailing the direct inhibitory activity of this compound on COX enzymes are not currently available in the reviewed scientific literature.

tRNA (Guanine37-N1)-methyltransferase (TrmD) Inhibition

The inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD) has been identified as a promising mechanism for developing new antibacterial agents. mdpi.com Research in this area has explored heterocyclic hybrids containing both thieno[2,3-d]pyrimidine and benzimidazole moieties.

A study focused on the synthesis and docking of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones with acetamide substituents. nuph.edu.ua The results of the docking studies suggested that these compounds have a good binding affinity to the active site of TrmD. nuph.edu.ua Notably, the compound 2-[6-(1H-benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide was identified as having the most significant binding activity towards the TrmD active site among the tested derivatives. nuph.edu.ua

Another study investigated a series of S-alkyl derivatives of a hybrid molecule, 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one, which was alkylated with aryl/hetaryl chloroacetamides. mdpi.com The molecular docking studies of these compounds against TrmD from P. aeruginosa indicated a high affinity. The compound 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide demonstrated the highest affinity for the TrmD inhibitor's binding site in these in silico analyses. mdpi.com

While these studies provide valuable insights into the potential of benzimidazole-containing acetamide derivatives as TrmD inhibitors, direct experimental data on the TrmD inhibitory activity of this compound itself is not yet available.

Table 1: Docking Study Results of Benzimidazole Derivatives against TrmD

| Compound Name | Target Enzyme | Finding |

| 2-[6-(1H-benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide | TrmD | Showed the best binding activity towards the active site of tRNA (guanine37-N1)-methyltransferase. nuph.edu.ua |

| 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide | TrmD | Demonstrated the highest affinity to the TrmD inhibitor's binding site according to docking studies. mdpi.com |

Other Specific Enzyme Targets

Investigations into the broader class of benzimidazolone derivatives have revealed inhibitory activity against other specific enzyme targets. One area of research has been the optimization of N-piperidinyl-benzimidazolone derivatives as potent and selective inhibitors of 8-Oxo-Guanine DNA Glycosylase 1 (OGG1) , an enzyme involved in base excision repair. nih.govresearchgate.net

Another study discovered that N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamides act as potent and selective inhibitors of tumor necrosis factor-alpha converting enzyme (TACE) . nih.gov

It is important to note that while these findings highlight the potential for benzimidazolone-containing structures to inhibit various enzymes, there is no direct evidence to suggest that this compound itself inhibits OGG1 or TACE.

Molecular Target Identification and Validation

Currently, there is a notable absence of publicly available scientific literature detailing the specific molecular targets of the chemical compound this compound. Extensive searches of scholarly databases and research repositories have not yielded any studies that definitively identify and validate the biological molecules, such as proteins, enzymes, or receptors, with which this particular compound interacts to produce a pharmacological effect.

While the broader class of benzimidazole-containing molecules has been investigated for a variety of biological activities, and specific targets have been identified for some of its derivatives, this information cannot be directly extrapolated to this compound. The precise structural configuration of this compound, including the acetamide group attached to the nitrogen at the 1-position of the benzimidazolone ring system, dictates its unique physicochemical properties and, consequently, its specific binding affinities and potential molecular targets.

Without dedicated research focused on this compound, any discussion of its molecular targets would be purely speculative. The scientific process requires empirical evidence from binding assays, enzymatic assays, structural biology studies, and other molecular biology techniques to first identify a potential target and then validate the functional consequences of the compound-target interaction.

As of the current date, no such studies for this compound have been published. Therefore, a data table of molecular targets and detailed research findings cannot be provided. Further research is required to elucidate the mechanism of action and identify the specific molecular partners of this compound.

Structure Activity Relationship Sar Studies of N 2 Oxo 3h Benzimidazol 1 Yl Acetamide Derivatives

Systematic Analysis of Substituent Effects on the Benzimidazole (B57391) Ring

The benzimidazole ring is a critical pharmacophore in many biologically active compounds. Altering the substituents on this ring system can significantly impact the efficacy and selectivity of N-(2-oxo-3H-benzimidazol-1-yl)acetamide derivatives.

Research has shown that the position and nature of substituents on the benzimidazole ring are crucial for activity. For instance, in a series of 2-phenyl benzimidazole-1-acetamide derivatives, the introduction of various substituents on the phenyl ring at the 2-position led to a range of biological activities. researchgate.net Similarly, studies on 6-substituted benzimidazoles as angiotensin II receptor antagonists revealed that acylamino groups at the 6-position result in highly active compounds. nih.gov Conversely, substitutions at the 5- and 6-positions were found to be unfavorable for the activity of certain 2-aminobenzimidazoles. semanticscholar.org

The type of substituent also plays a significant role. For example, in the development of anti-HIV and antifungal agents, 2-aryl-N1-arylacetamido benzimidazoles with a 4-chlorophenyl group at the 2-position of the benzimidazole scaffold were synthesized. researchgate.net Furthermore, the synthesis of novel benzimidazole acetamide (B32628) derivatives as antibacterial and anti-tubercular agents involved various substituted anilines, with trifluoromethyl and chloro-group substitutions yielding high-activity compounds. indexcopernicus.com

Below is a data table summarizing the effects of various substituents on the benzimidazole ring on the biological activity of this compound derivatives.

| Position of Substitution | Substituent | Observed Effect on Biological Activity | Reference |

| 2 | 4-Nitrophenyl | Anthelmintic activity | researchgate.net |

| 2 | 4-Chlorophenyl | Anti-HIV and antifungal activities | researchgate.net |

| 5 | Ethoxy | Anti-tubercular activity | mdpi.com |

| 6 | Acylamino | Potent angiotensin II receptor antagonism | nih.gov |

| 5 and 6 | Various | Unfavorable for certain anti-inflammatory activities | semanticscholar.org |

| 2 | Substituted Anilines (e.g., -CF3, -Cl) | Antibacterial and anti-tubercular activities | indexcopernicus.com |

Modifications of the Acetamide Moiety and Their Pharmacological Impact

Studies have demonstrated that modifications to the acetamide group can lead to a diverse range of biological responses. For instance, the synthesis of N-aryl-2-(3-oxo-1, 4-benzothiazin-2-yl) acetamides by condensing different substituted anilines resulted in compounds with significant anticonvulsant activity. researchgate.net The nature of the substituent on the aryl group of the acetamide was found to be a critical determinant of this activity.

In the context of anticonvulsant properties, a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides were synthesized and evaluated. mdpi.com The majority of these compounds exhibited broad-spectrum anticonvulsant effects in various animal models. mdpi.com This highlights the importance of the terminal group attached to the acetamide nitrogen in defining the pharmacological profile.

The following table details the impact of various modifications to the acetamide moiety on the pharmacological properties of this compound analogues.

| Modification to Acetamide Moiety | Resulting Pharmacological Activity | Reference |

| N-Aryl substitution | Anticonvulsant activity | researchgate.net |

| N-(2,5-dioxo-pyrrolidin-1-yl)(phenyl) substitution | Broad-spectrum anticonvulsant activity | mdpi.com |

| N-substituted phenylacetamide | Antibacterial and anti-tubercular activities | indexcopernicus.com |

| N-(substituted 4-oxothiazolidin-3-yl)acetamide | Antimicrobial and cytotoxic activities | nih.gov |

| N-derivative-1,2,3-oxathiazolidine-4-one-2,2-dioxides | Potent anticonvulsant activity | nih.gov |

Conformational and Steric Influences on Biological Activity

The three-dimensional arrangement of a molecule (conformation) and the spatial arrangement of its atoms (steric factors) are critical determinants of its ability to interact with biological targets. For this compound derivatives, these factors play a significant role in their pharmacological activity.

The conformation of the molecule can dictate how well it fits into the binding site of a receptor or enzyme. For example, in a study of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamides, compounds with an isopropyl substituent in the 3-benzimidazole position exhibited selective affinity for the 5-HT4 receptor and acted as partial agonists. researchgate.net This suggests that the specific steric bulk and conformation introduced by the isopropyl group are crucial for this selective interaction. researchgate.net

Steric hindrance, where bulky groups impede the optimal interaction with a target, can also significantly affect activity. The length of an alkylene spacer in these molecules has been shown to be important; a two-methylene chain was found to be favorable for optimizing both affinity and antagonist or partial agonist activity at the 5-HT4 receptor. researchgate.net

The table below outlines the observed conformational and steric influences on the biological activity of this compound analogues.

| Conformational/Steric Feature | Influence on Biological Activity | Reference |

| Isopropyl substituent at 3-benzimidazole position | Selective 5-HT4 receptor affinity and partial agonism | researchgate.net |

| Two-methylene alkylene spacer | Optimized affinity and activity at 5-HT4 receptor | researchgate.net |

| N-Butyl quaternization | Improved affinity for 5-HT4 receptor | researchgate.net |

| Dimethylamine group on pyrrolidine-2,5-dione ring | Broad-spectrum anticonvulsant activity | mdpi.com |

Pharmacophore Modeling for Rational Drug Design of this compound Analogues

Pharmacophore modeling is a computational technique used in rational drug design to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. nih.gov This approach is invaluable for designing novel this compound analogues with enhanced potency and selectivity.

By analyzing the structures of known active compounds, a pharmacophore model can be generated that highlights key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.govdergipark.org.tr This model then serves as a template for designing new molecules that fit the pharmacophoric requirements. For instance, a pharmacophore model for anticonvulsant activity might indicate the necessity of a hydrogen bond acceptor, an aromatic ring, and a hydrophobic group in specific spatial orientations.

Pharmacophore models have been successfully employed in the design of various benzimidazole derivatives. nih.gov For example, in the development of anticonvulsants, pharmacophore modeling can help in identifying key structural features that are common among effective drugs, guiding the synthesis of new and more potent analogues. mdpi.com This approach significantly streamlines the drug discovery process by prioritizing the synthesis of compounds with a higher probability of being active.

The following table lists the key pharmacophoric features identified for the biological activity of this compound analogues.

| Pharmacophoric Feature | Associated Biological Activity | Reference |

| Hydrogen Bond Acceptor | Potential for enhanced anti-inflammatory effect | semanticscholar.org |

| Aromatic Ring System | Essential for various receptor interactions | mdpi.com |

| Hydrophobic Group | Contributes to binding affinity | mdpi.com |

| Hydrogen Bond Donor | Important for receptor binding | mdpi.com |

Computational Chemistry and Molecular Modeling Applications in N 2 Oxo 3h Benzimidazol 1 Yl Acetamide Research

Molecular Docking Simulations: Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(2-oxo-3H-benzimidazol-1-yl)acetamide research, docking simulations are crucial for understanding how this compound and its derivatives interact with specific protein targets. These simulations can elucidate the binding mode and predict the binding affinity, which are critical for assessing potential biological activity.

Research on related benzimidazole (B57391) structures has demonstrated the utility of molecular docking in identifying key interactions. For instance, derivatives have been docked into the active sites of various enzymes and receptors to explore their therapeutic potential. Studies have shown that benzimidazole-based compounds can form significant interactions, such as hydrogen bonds and hydrophobic interactions, with crucial amino acid residues within the binding pockets of target proteins.

For example, in a study of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides, molecular docking was used to investigate the binding efficacy of the most promising anticancer derivatives with cyclin-dependent kinase-8 (CDK8). The results showed significant interactions, suggesting a putative binding mode and highlighting their potential as agents for treating colon cancer nih.gov. Similarly, docking studies on other benzimidazole derivatives have identified potential inhibitors for targets like the FtsZ protein in Mycobacterium tuberculosis, with binding energies indicating strong affinity researchgate.net. In another study, docking of 2-[6-(1H-benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide into the active site of tRNA (guanine37-N1)-methyltransferase revealed the best binding activity among the tested compounds nuph.edu.ua.

The following table summarizes representative findings from molecular docking studies on compounds structurally related to this compound.

| Compound Class | Protein Target | Key Interactions Noted | Predicted Binding Energy (kcal/mol) |

| Benzimidazole-thiazolidinone derivatives | Cyclin-dependent kinase-8 (CDK8) | Hydrogen bonding and hydrophobic interactions nih.gov | Not specified |

| Fluorinated benzimidazole derivatives | FtsZ protein | Hydrogen bonding with Asn41, Thr42, Gly69, Ala70 researchgate.net | -9.0 researchgate.net |

| Benzimidazole-thienopyrimidine derivatives | tRNA (guanine37-N1)-methyltransferase | Not specified | Not specified |

| Benzimidazole-1,2,3-triazole hybrids | Epidermal Growth Factor Receptor (EGFR) | Not specified | Not specified |

| N-Aryl-benzimidazolone analogs | Heat Shock Protein 90 (HSP90) | Not specified | -9.795 to -8.264 mdpi.com |

Molecular Dynamics Simulations: Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules. In the research of this compound and its analogs, MD simulations are employed to assess the stability of ligand-protein complexes predicted by molecular docking. These simulations provide insights into the conformational dynamics of both the ligand and the protein over time, offering a more realistic representation of the binding event in a physiological environment.

By simulating the behavior of the complex in a solvent system, researchers can observe how the interactions evolve, whether the ligand remains stably bound in the active site, and if any significant conformational changes occur in the protein. This information is vital for validating docking poses and understanding the energetic factors that contribute to binding affinity.

A study on N-aryl-benzimidazolone analogs as potential inhibitors of the HSP90 protein utilized molecular dynamics simulations to evaluate the stability of the ligand-protein complexes. The results demonstrated remarkable stability, as evidenced by favorable values for metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), and Solvent Accessible Surface Area (SASA) mdpi.com. These findings provide a strong foundation for the further experimental validation of these compounds as effective HSP90 inhibitors mdpi.com.

Quantum Chemical Calculations: Electronic Structure and Reactivity Insights (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and other molecular properties of this compound and its derivatives. DFT methods provide a detailed understanding of the electron distribution within a molecule, which is fundamental to its chemical behavior and interactions.

These calculations can determine various molecular descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. A smaller energy gap suggests that the molecule is more reactive and can more easily participate in chemical reactions.

Molecular Electrostatic Potential (MEP) maps, another output of quantum chemical calculations, visualize the charge distribution on the molecular surface. These maps are invaluable for identifying electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, including hydrogen bonding and other non-covalent interactions that govern ligand-protein binding.

For instance, DFT calculations have been performed on various benzimidazole and acetamide (B32628) derivatives to analyze their structural and electronic properties. nih.govnih.gov These studies have successfully correlated theoretical findings with experimental data, confirming the utility of DFT in predicting molecular geometries and electronic characteristics. nih.gov

In Silico Screening and Virtual Library Design for Novel Derivatives

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is instrumental in the rational design of novel derivatives of this compound with improved biological activity.

Pharmacophore modeling is a common approach in virtual screening. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target. Once a pharmacophore model is developed, it can be used to screen large compound databases to find molecules that match the model.

For example, a library of 1,843 benzimidazole-1,2,3-triazole hybrids was designed and subjected to pharmacophore-based screening to identify potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) for lung cancer therapy nih.gov. In another study, a target-based pharmacophore model was developed and used to screen approximately 30,994 similar compounds, leading to the identification of five N-aryl-benzimidazolone analogs as potential HSP90 inhibitors mdpi.com. These examples highlight how in silico screening can efficiently narrow down the search for promising new drug candidates from vast chemical spaces.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a predictive QSAR model, researchers can estimate the activity of newly designed molecules without the need for immediate synthesis and testing.

In the context of this compound research, QSAR studies can be used to identify the key molecular descriptors that influence a particular biological activity. These descriptors can be steric, electronic, or hydrophobic in nature. Once a statistically significant QSAR model is established, it can be used to predict the activity of novel derivatives and guide the design of more potent compounds.

For example, a QSAR study on N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted) phenyl benzamide derivatives as antiulcer agents was conducted. The generated model showed satisfying statistical qualities with a squared correlation coefficient (r²) of 0.84 and a predicted correlation coefficient (r²pred) of 0.88 researchgate.net. Another study on 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives as anti-influenza A virus inhibitors developed robust 2D-QSAR and 3D-QSAR models with high predictive capabilities semanticscholar.org. These examples demonstrate the power of QSAR in predicting the biological activity of complex molecules and in the rational design of new therapeutic agents.

Computational Approaches to Pharmacokinetics and Drug-Drug Interactions (In Vitro and In Vivo Predictions)

Computational methods are increasingly being used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. These in silico ADMET predictions help in identifying compounds with favorable pharmacokinetic profiles and low potential for toxicity, thereby reducing the likelihood of late-stage failures in drug development.

Various online servers and software packages are available for predicting a wide range of ADMET properties. For instance, the pkCSM and Pre-ADMET servers have been used to compute the ADMET properties of sulfonamide derivatives, providing insights into their potential as drug candidates nih.gov. Similarly, in silico ADMET predictions for benzimidazole congeners have been carried out to assess their drug-likeness characteristics researchgate.net. A study on 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-one and its derivatives also utilized in silico models to predict their pharmacokinetic and toxicity properties researchgate.net.

The following table presents a summary of computationally predicted pharmacokinetic properties for a class of benzimidazole derivatives, illustrating the types of data generated from such studies.

| Property | Predicted Outcome | Significance |

| Absorption | ||

| Human Intestinal Absorption | High | Indicates good absorption from the gut. |

| Caco-2 Permeability | Moderate to High | Suggests the ability to cross the intestinal barrier. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | Predicts the likelihood of central nervous system effects. |

| P-glycoprotein Substrate | Yes/No | Indicates potential for drug efflux, affecting bioavailability. |

| Metabolism | ||

| CYP450 Inhibition (various isoforms) | Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions. |

| Excretion | ||

| Renal Clearance | Predicted value (e.g., ml/min) | Estimates the rate of elimination by the kidneys. |

| Toxicity | ||

| AMES Toxicity | Mutagenic/Non-mutagenic | Predicts the potential to cause DNA mutations. |

| Hepatotoxicity | High/Low risk | Assesses the potential for liver damage. |

Methodological Considerations in Preclinical Pharmacological Evaluation

In Vitro Assay Development and High-Throughput Screening Platforms

The initial stages of preclinical evaluation for benzimidazole (B57391) derivatives typically involve the development and implementation of robust in vitro assays. These assays are designed to be sensitive, specific, and scalable for high-throughput screening (HTS) to identify and characterize the biological activity of a large number of compounds efficiently.

Cell-Based Biological Assays

Cell-based assays are fundamental in determining the biological effects of a compound in a cellular context, providing insights into its potential therapeutic applications, such as in oncology or infectious diseases.

A primary application of cell-based assays for benzimidazole derivatives has been the assessment of their antiproliferative activity against various cancer cell lines. Commonly utilized assays include:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. A reduction in metabolic activity in the presence of the test compound suggests cytotoxic or cytostatic effects.

SRB (Sulphorhodamine B) Assay: This assay relies on the binding of the SRB dye to cellular proteins, providing a measure of cell mass and, therefore, cell proliferation.

These assays are often performed across a panel of human cancer cell lines to determine the compound's potency (typically expressed as IC50 or GI50 values) and to identify any selective activity against specific cancer types. For instance, various benzimidazole derivatives have been screened against cell lines such as HCT-116 (colon cancer), A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

In the context of infectious diseases , cell-based assays are employed to evaluate the antimicrobial or antiviral activity of benzimidazole compounds. This can involve:

Antimicrobial Susceptibility Testing: Methods like broth microdilution or agar diffusion are used to determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Antiviral Assays: These assays measure the ability of a compound to inhibit viral replication in host cells, often using techniques like plaque reduction assays or reporter gene assays.

The data generated from these cell-based assays are crucial for establishing the initial biological activity profile of a compound and for guiding further structure-activity relationship (SAR) studies.

Table 1: Illustrative Data from Cell-Based Antiproliferative Assays for Benzimidazole Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) |

| Derivative A | HCT-116 (Colon) | MTT | 5.2 |

| Derivative B | A549 (Lung) | SRB | 2.8 |

| Derivative C | MCF-7 (Breast) | MTT | 10.5 |

| Derivative D | HeLa (Cervical) | SRB | 7.1 |

Note: The data in this table is illustrative for benzimidazole derivatives and does not represent actual results for N-(2-oxo-3H-benzimidazol-1-yl)acetamide.

Biochemical Enzyme Inhibition Assays

To elucidate the mechanism of action of biologically active benzimidazole derivatives, biochemical assays are employed to assess their inhibitory effects on specific molecular targets, particularly enzymes. The benzimidazole scaffold is known to interact with a variety of enzymes, making this a critical area of investigation.

Commonly investigated enzyme targets for benzimidazole derivatives include:

Kinases: Many benzimidazole compounds have been explored as kinase inhibitors, which are crucial regulators of cell signaling pathways often dysregulated in cancer. Assays are designed to measure the inhibition of specific kinases, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), or BRAFV600E. These assays often utilize purified enzymes and measure the phosphorylation of a substrate in the presence of the inhibitor.

Topoisomerases: These enzymes are essential for DNA replication and are validated targets for anticancer drugs. DNA relaxation assays are used to assess the ability of a compound to inhibit topoisomerase I or II.

α-Glucosidase: Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes. Assays measure the enzymatic cleavage of a substrate to a colored or fluorescent product, and the reduction in signal indicates inhibition.

Molecular docking studies are often used in conjunction with biochemical assays. These computational techniques predict the binding mode and affinity of a compound to the active site of a target enzyme, providing insights into the molecular interactions that govern inhibition. This information is invaluable for optimizing the compound's structure to enhance its potency and selectivity.

In Vivo Efficacy Model Development and Application

Following promising in vitro results, the evaluation of a compound's efficacy and pharmacological properties in a living organism is essential. This involves the development and use of relevant animal models that mimic human diseases.

Disease-Specific Animal Models (e.g., Infectious Disease, Oncology Models)

The choice of animal model is dictated by the intended therapeutic application of the benzimidazole derivative.

For infectious diseases , various animal models are used to simulate human infections. For instance, to evaluate the antimalarial activity of a compound, a Plasmodium falciparum-infected mouse model might be employed. The efficacy of the compound is then assessed by measuring the reduction in parasitemia.

Pharmacodynamic (PD) Biomarker Analysis in Preclinical Models

Pharmacodynamic (PD) biomarkers are crucial for demonstrating that a compound is engaging its target and eliciting the desired biological effect in vivo. The identification and validation of robust PD biomarkers are key components of preclinical development.

For compounds with a proposed mechanism of action, such as kinase inhibition, PD biomarkers can be measured in tumor tissue or surrogate tissues (e.g., peripheral blood mononuclear cells). Methodologies for PD biomarker analysis include:

Immunohistochemistry (IHC): To assess the levels and phosphorylation status of target proteins in tissue samples.

Western Blotting: To quantify changes in protein expression and phosphorylation in tissue or cell lysates.

Quantitative Real-Time PCR (qRT-PCR): To measure changes in the expression of target genes.

For example, for a CDK inhibitor, a relevant PD biomarker could be a decrease in the phosphorylation of the retinoblastoma protein (pRb) or changes in the expression of cell cycle-regulated genes like Ki-67. A genomics-based approach, utilizing microarray experiments on treated and untreated cells, can also be used to identify a panel of dose-responsive genes that can serve as PD biomarkers.

Biotransformation and Metabolite Identification Methodologies

Understanding the metabolic fate of a drug candidate is a critical aspect of preclinical evaluation, as metabolism can significantly impact its efficacy, safety, and pharmacokinetic profile. The benzimidazole nucleus is susceptible to various metabolic transformations.

The primary enzyme systems responsible for the biotransformation of benzimidazole anthelmintics are the cytochrome P-450 (CYP) family and microsomal flavin monooxygenases. nih.gov The metabolic pathways are heavily influenced by the substituents on the benzimidazole core. nih.gov

In vitro metabolism studies are typically conducted using:

Liver Microsomes: These preparations contain a high concentration of CYP enzymes and are used to assess the metabolic stability of a compound and to identify its major metabolites.

Hepatocytes: Intact liver cells provide a more complete picture of hepatic metabolism, including both phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) reactions.

Metabolite identification is a key objective of these studies. The methodologies employed to identify and characterize metabolites include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone technique for metabolite profiling. High-resolution mass spectrometry allows for the determination of the elemental composition of metabolites, while tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide unambiguous structural elucidation of metabolites, especially when mass spectrometry data is insufficient to differentiate between isomers. nih.gov

Common metabolic transformations for benzimidazole-containing compounds include hydroxylation of the aromatic ring and N-dealkylation. nih.gov The identification of metabolic "soft spots" can guide medicinal chemists in modifying the compound's structure to improve its metabolic stability and pharmacokinetic properties. nih.gov

Table 2: Common Analytical Techniques for Metabolite Identification

| Technique | Principle | Application in Metabolite ID |

| LC-MS/MS | Separation by chromatography followed by mass analysis and fragmentation. | Detection, quantification, and structural elucidation of metabolites in complex biological matrices. nih.gov |

| High-Resolution MS | Provides highly accurate mass measurements. | Determination of the elemental composition of metabolites. |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Unambiguous structural determination of metabolites, including stereochemistry. nih.gov |

Advanced Bioanalytical Techniques for Compound Quantification

The quantification of this compound in biological matrices is a critical aspect of its preclinical pharmacological evaluation. However, a comprehensive review of publicly available scientific literature reveals a significant lack of specific, detailed research findings and established bioanalytical methods for this particular compound. While general analytical techniques for the broader class of benzimidazole derivatives are well-documented, specific methods validated for this compound, including data on parameters such as linearity, accuracy, precision, and limits of detection, are not presently available in published research.

Advanced bioanalytical techniques, most notably high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the industry standards for the quantification of small molecules in preclinical studies. These methods offer high sensitivity, selectivity, and throughput, which are essential for accurately determining the pharmacokinetic profile of a compound.

In the absence of specific data for this compound, a hypothetical bioanalytical method development and validation process, based on established practices for similar molecules, can be outlined.

Hypothetical Methodological Framework:

A typical LC-MS/MS method for the quantification of this compound in a biological matrix, such as rodent plasma, would involve the following steps:

Sample Preparation: To isolate the analyte from the complex biological matrix, a robust sample preparation technique is necessary. Common approaches include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of method would depend on the physicochemical properties of this compound and the desired level of sample cleanup.

Chromatographic Separation: An HPLC system would be used to separate the analyte from endogenous matrix components and any potential metabolites. A reversed-phase C18 column is often a suitable starting point for the separation of moderately polar compounds like benzimidazole derivatives. The mobile phase composition, typically a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol), would be optimized to achieve a sharp peak shape and adequate retention time for the analyte.

Mass Spectrometric Detection: A tandem mass spectrometer, operating in multiple reaction monitoring (MRM) mode, would provide the necessary selectivity and sensitivity for quantification. This involves monitoring a specific precursor ion to product ion transition for the analyte. A stable isotope-labeled internal standard (SIL-IS) of this compound would be the ideal choice to correct for matrix effects and variability in extraction and ionization.

Illustrative Data Tables (Hypothetical):

The following tables represent the type of data that would be generated during the validation of a bioanalytical method for this compound. It is crucial to note that these are hypothetical examples and are not based on actual experimental data for this compound.

Table 1: Hypothetical Linearity of this compound in Plasma

| Analyte | Calibration Curve Range (ng/mL) | Correlation Coefficient (r²) |

| This compound | 1 - 1000 | > 0.99 |

Table 2: Hypothetical Intra- and Inter-Day Precision and Accuracy for this compound in Plasma

| Quality Control Sample | Nominal Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%RE) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%RE) |

| LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |

| LQC | 3 | < 15 | ± 15 | < 15 | ± 15 |

| MQC | 100 | < 15 | ± 15 | < 15 | ± 15 |

| HQC | 800 | < 15 | ± 15 | < 15 | ± 15 |

| %CV = Percent Coefficient of Variation; %RE = Percent Relative Error; LLOQ = Lower Limit of Quantification; LQC = Low Quality Control; MQC = Medium Quality Control; HQC = High Quality Control |

Despite a thorough search of scientific databases and literature, no specific experimental data or validated bioanalytical methods for the quantification of this compound in any biological matrix could be retrieved. The information presented herein is based on general principles of bioanalytical method development for compounds of a similar chemical class. The generation of such data would be a prerequisite for any meaningful preclinical pharmacological evaluation of this compound.

Future Perspectives and Emerging Research Directions for N 2 Oxo 3h Benzimidazol 1 Yl Acetamide

Novel Derivatization Strategies and Combinatorial Approaches

The future of N-(2-oxo-3H-benzimidazol-1-yl)acetamide in drug discovery is intrinsically linked to the exploration of its chemical space through innovative derivatization and combinatorial chemistry. The inherent reactivity of the benzimidazole (B57391) nucleus and the acetamide (B32628) group provides multiple sites for structural modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Key Derivatization Sites:

N-1 position of the benzimidazolone ring: The acetamide nitrogen at the N-1 position is a prime site for introducing a wide array of substituents. Synthetic strategies could involve the replacement of the acetyl group with longer alkyl chains, aromatic or heteroaromatic rings, or other functional groups to modulate lipophilicity and target engagement. nih.gov

Acetamide side chain: The terminal amide of the acetamide moiety offers another point for derivatization. For instance, the synthesis of hydrazides from the corresponding esters can lead to the formation of oxadiazoles (B1248032) and other heterocyclic systems, significantly expanding the chemical diversity. nih.govnih.gov

Benzene (B151609) ring of the benzimidazole core: Electrophilic substitution on the benzene ring can introduce various groups (e.g., nitro, halo, alkyl) that can influence the electronic properties of the entire molecule and provide additional interaction points with biological targets.

Combinatorial Chemistry Approaches:

The generation of a library of this compound derivatives can be accelerated through combinatorial synthesis. By systematically combining a diverse set of building blocks at the key derivatization sites, a large number of analogs can be rapidly synthesized and screened for biological activity. This high-throughput approach can efficiently identify structure-activity relationships (SAR) and guide the design of more potent and selective compounds. nih.govtandfonline.com

A hypothetical combinatorial library could be constructed by reacting a common benzimidazolone precursor with a variety of acylating agents and then further modifying the resulting acetamide derivatives.

Identification and Validation of Underexplored Biological Targets

The benzimidazole scaffold is known to interact with a wide range of biological targets, exhibiting activities such as anticancer, antimicrobial, antiviral, and anti-inflammatory effects. ijsart.comnih.govresearchgate.netisca.innih.gov However, the specific biological targets of this compound remain largely unexplored. Future research should focus on identifying and validating novel molecular targets to elucidate its mechanism of action and unlock its full therapeutic potential.

Potential Therapeutic Areas and Targets based on the Benzimidazole Scaffold:

| Therapeutic Area | Potential Molecular Targets |

| Oncology | Tubulin, Protein Kinases, DNA, Poly (ADP-ribose) polymerase (PARP) nih.gov |

| Infectious Diseases | Bacterial DNA gyrase, Fungal lanosterol (B1674476) 14α-demethylase, Viral polymerases |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Pro-inflammatory cytokines |

Strategies for Target Identification and Validation:

Phenotypic Screening: Initial screening of this compound and its derivatives in various disease models (e.g., cancer cell lines, microbial cultures) can reveal its primary biological effects.

Affinity-based Proteomics: Techniques such as affinity chromatography using the compound as a bait can help in identifying its direct binding partners within the proteome.

Computational Modeling and Docking: In silico studies can predict potential binding sites on known therapeutic targets, guiding experimental validation.

Genetic and Molecular Biology Techniques: Once a potential target is identified, techniques like gene knockout or knockdown (e.g., using CRISPR-Cas9 or siRNA) can be employed to validate its role in the observed biological activity.

Integration with Advanced Drug Delivery Systems Research (e.g., Nanotechnology)

A significant hurdle in the development of many promising therapeutic agents, including benzimidazole derivatives, is their poor solubility and bioavailability. iiarjournals.org Advanced drug delivery systems, particularly those based on nanotechnology, offer a promising avenue to overcome these challenges and enhance the therapeutic efficacy of this compound.

Nanotechnology-based Drug Delivery Systems:

Liposomes and Polymeric Nanoparticles: Encapsulating the compound within liposomes or biodegradable polymeric nanoparticles can improve its solubility, protect it from premature degradation, and facilitate its targeted delivery to specific tissues or cells.

Metallic Nanoparticles: Gold nanoparticles (AuNPs) have been explored as carriers for benzimidazole derivatives. acs.org The surface of AuNPs can be functionalized with targeting ligands to direct the drug to the site of action, and their unique optical properties can be exploited for theranostic applications.

Nanosuspensions: For poorly soluble compounds, formulating them as nanosuspensions can significantly increase their surface area, leading to enhanced dissolution rates and improved oral bioavailability.

The integration of this compound with these advanced delivery systems could lead to formulations with improved pharmacokinetic profiles, reduced side effects, and enhanced therapeutic outcomes.

Challenges and Opportunities in Lead Optimization and Preclinical Development

The journey of this compound from a lead compound to a clinical candidate is fraught with challenges, but also presents significant opportunities.

Challenges:

Physicochemical Properties: Like many benzimidazoles, this compound may exhibit poor aqueous solubility and permeability, which can limit its oral bioavailability and therapeutic efficacy. iiarjournals.org

Metabolic Stability: The acetamide linkage and the benzimidazole ring may be susceptible to metabolic degradation, leading to rapid clearance from the body.

Toxicity: Off-target effects and potential toxicity are always a concern in drug development and will require thorough investigation.

Lack of Specific Data: The absence of extensive biological data for this specific compound necessitates a comprehensive and systematic preclinical evaluation.

Opportunities:

Proven Scaffold: The benzimidazole core is a well-established pharmacophore present in numerous FDA-approved drugs, suggesting a favorable safety and efficacy profile for this class of compounds. nih.gov

Broad Biological Activity: The diverse biological activities associated with benzimidazoles provide a wide range of therapeutic areas to explore for this compound. ijsart.comresearchgate.netnih.gov

Chemical Tractability: The structure of the compound is amenable to chemical modification, allowing for the optimization of its properties through medicinal chemistry efforts. nih.govnih.gov

Advancements in Drug Discovery Technologies: Modern technologies in high-throughput screening, computational chemistry, and drug delivery can accelerate the development process and help overcome many of the traditional challenges.

Q & A

Q. What are the established synthetic methodologies for N-(2-oxo-3H-benzimidazol-1-yl)acetamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves coupling benzimidazole derivatives with acetamide groups. A common approach includes:

- Reagent Selection : Reacting 2-oxo-benzimidazole precursors with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) under reflux conditions .

- Solvent Optimization : Polar aprotic solvents like DMF or DMSO are preferred for their ability to stabilize intermediates.

- Purification : Column chromatography or recrystallization from ethanol is used to isolate the compound.

- Yield Improvement : Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) ensures optimal reaction termination .

Q. What spectroscopic techniques are used to characterize this compound, and how are data interpreted?

Methodological Answer:

- 1H NMR : Peaks at δ 2.1–2.3 ppm (acetamide methyl group), δ 7.1–8.0 ppm (aromatic protons of benzimidazole) confirm core structure. Splitting patterns distinguish substituent positions .

- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O of acetamide) and ~3200 cm⁻¹ (N-H of benzimidazole) validate functional groups .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 245 [M+H]⁺) and fragmentation patterns confirm molecular weight and stability.

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound analogs?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or receptors). Input the compound’s 3D structure (optimized via DFT calculations) and analyze binding affinities .

- QSAR Modeling : Derive quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Validate with experimental IC₅₀ values from enzyme assays .

- Example : Analogues with electron-withdrawing substituents on benzimidazole show enhanced binding to cyclooxygenase-2 (COX-2) due to improved hydrophobic interactions .

Q. How are crystallographic data discrepancies resolved for this compound derivatives?

Methodological Answer:

- Software Tools : Refine X-ray diffraction data using SHELXL (for small molecules) or PHENIX (for macromolecular complexes). Adjust occupancy ratios for disordered atoms .

- Validation Metrics : Ensure R-factor < 0.05 and Fo/Fc correlation > 95%. Compare with Cambridge Structural Database entries for similar compounds .

- Case Study : For a polymorphic form, hydrogen-bonding networks (N-H⋯O=C) were resolved by analyzing intermolecular distances (2.8–3.0 Å) and angles (160–170°) in the crystal lattice .

Q. How to address contradictory bioactivity data in pharmacological studies?

Methodological Answer:

- Assay Standardization : Replicate experiments across cell lines (e.g., HEK293 vs. HeLa) under controlled conditions (pH 7.4, 37°C).

- Data Normalization : Use reference compounds (e.g., cisplatin for cytotoxicity) to calibrate dose-response curves.

- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS) to identify off-target effects. For example, conflicting IC₅₀ values in kinase inhibition assays may arise from compound aggregation or solvent interactions .

Safety and Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Conduct work in fume hoods to avoid inhalation .

- Spill Management : Absorb with inert material (vermiculite), seal in containers, and dispose as hazardous waste .

- First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.